Methyl 3-(4-chlorophenylthio)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-chlorophenylthio)propionate is an organic compound with the molecular formula C10H11ClO2S. It is a member of the thioester family, characterized by the presence of a sulfur atom bonded to a carbonyl group. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-chlorophenylthio)propionate typically involves the reaction of 4-chlorothiophenol with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of 4-chlorothiophenol attacks the β-carbon of the acrylate, forming the thioester linkage .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-chlorophenylthio)propionate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are used under basic conditions.
Major Products
Oxidation: Formation of Methyl 3-(4-chlorophenylsulfinyl)propionate or Methyl 3-(4-chlorophenylsulfonyl)propionate.
Reduction: Formation of 3-(4-chlorophenylthio)propanol.
Substitution: Formation of Methyl 3-(4-azidophenylthio)propionate or Methyl 3-(4-cyanophenylthio)propionate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-chlorophenylthio)propionate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-chlorophenylthio)propionate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(phenylthio)propionate
- Methyl 3-(4-chlorophenylthio)-2-methylpropionate
- 3-(4-chlorophenylthio)propionitrile
Uniqueness
Methyl 3-(4-chlorophenylthio)propionate is unique due to the presence of both a chlorine atom and a thioester group. This combination imparts distinct reactivity and biological activity compared to its analogs. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the thioester group contributes to its stability and solubility .
Eigenschaften
CAS-Nummer |
54696-23-0 |
---|---|
Molekularformel |
C10H11ClO2S |
Molekulargewicht |
230.71 g/mol |
IUPAC-Name |
methyl 3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
DAMGUOXWBLUJSL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCSC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.